1-[Benzyl(methyl)amino]propan-2-ol
Overview
Description
“1-[Benzyl(methyl)amino]propan-2-ol” is a chemical compound with the molecular formula C12H20N2O . It is related to aminomethyl propanol, an organic compound with the formula H2NC(CH3)2CH2OH . Aminomethyl propanol is a colorless liquid that is classified as an alkanolamine and is a useful buffer and a precursor to numerous other organic compounds .
Mechanism of Action
Target of Action
The primary target of 1-[Benzyl(methyl)amino]propan-2-ol is class-IIa histone deacetylases (HDACs) . HDACs play a key role in various cancers and diseases of the central nervous system such as Alzheimer’s and Huntington’s diseases . Specifically, the dysregulation of class-IIa HDACs leads to memory and cognitive impairment, dementia, and behavioral changes .
Mode of Action
The compound interacts with its targets through a process known as aminomethylation . This is a three-component enantioselective catalytic process that involves the compound, an aldehyde, and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline . The reaction is facilitated by a chiral catalyst, pseudoephedrine .
Biochemical Pathways
The aminomethylation process affects the Mannich reaction pathway . This pathway is one of the most important carbon–carbon bond-forming reactions in organic synthesis, widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water and its density, similar to that of water , suggest that it may have good bioavailability
Result of Action
The result of the aminomethylation process is the formation of anti/syn-isomeric amino keto ethers of the aromatic series . These products are optically pure and are produced in high yields .
Action Environment
The aminomethylation process is carried out in an aqueous medium . Water is a useful solvent for organic synthesis due to its safety and low cost . The reaction is facilitated by a chiral catalyst, pseudoephedrine, and occurs at a temperature of 25–30 °C . These environmental factors influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
1-[benzyl(methyl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCOCGZDBXUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283197 | |
Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-81-0 | |
Record name | NSC30329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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